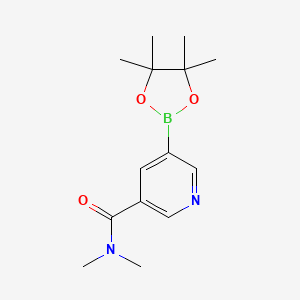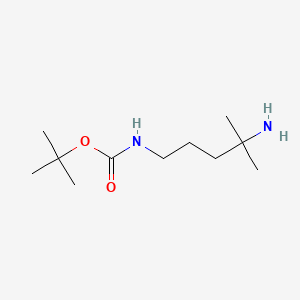
tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” is a chemical compound with the molecular formula C11H24N2O2 . It is used for research purposes .
Synthesis Analysis
Carbamates, such as “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate”, are key structural motifs in many approved drugs and prodrugs . They are synthesized using various chemical methodologies, including palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” consists of 11 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 216.32 .Chemical Reactions Analysis
Carbamates, including “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” include its molecular formula (C11H24N2O2), molecular weight (216.32), and its structure .Aplicaciones Científicas De Investigación
Environmental Science and Pollution Management
Research has highlighted the environmental presence and fate of carbamate compounds, including their biodegradation and impact on water pollution. For instance, studies on methyl tert-butyl ether (MTBE) and its derivatives have shown their widespread use and subsequent detection in various environmental matrices. These compounds, often used as gasoline additives, pose challenges due to their solubility in water and resistance to biodegradation, making them prevalent pollutants in groundwater and surface water (Squillace et al., 1997; Vakili et al., 2017). Efforts to mitigate this pollution include exploring adsorption techniques for removal from water and understanding the mechanisms of microbial degradation under various conditions.
Green Chemistry and Sustainable Materials
Carbamates and their derivatives are also central to green chemistry initiatives, focusing on the synthesis of environmentally benign compounds and the development of sustainable materials. A notable area of research is the non-phosgene synthesis of N-substituted carbamates, which seeks to reduce reliance on toxic reagents and improve the eco-friendliness of production processes (Shang Jianpen, 2014). This aligns with broader efforts to utilize plant biomass for creating furan derivatives, promising alternatives to petroleum-based chemicals for producing polymers, functional materials, and fuels (Chernyshev et al., 2017).
Advanced Applications in Synthesis and Technology
The role of carbamates extends into advanced synthetic applications and the development of new technologies. For example, tert-butanesulfinamide has emerged as a pivotal chiral auxiliary in the stereoselective synthesis of N-heterocycles, offering pathways to structurally diverse compounds with potential therapeutic applications (Philip et al., 2020). Additionally, the exploration of polymer membranes for purification processes, such as the separation of fuel additives, highlights the importance of carbamate compounds in enhancing industrial efficiency and environmental safety (Pulyalina et al., 2020).
Safety And Hazards
Direcciones Futuras
The future directions of “tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate” and other carbamates involve their increasing use in medicinal chemistry. Many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . They are also being explored for their potential in treating various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease .
Propiedades
IUPAC Name |
tert-butyl N-(4-amino-4-methylpentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-6-7-11(4,5)12/h6-8,12H2,1-5H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMOMQPMUBCXAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate | |
CAS RN |
105090-82-2 |
Source


|
| Record name | tert-butyl N-(4-amino-4-methylpentyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598145.png)
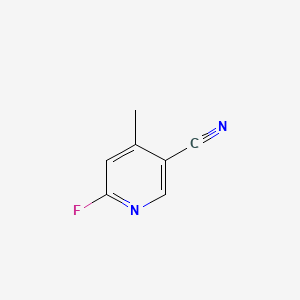
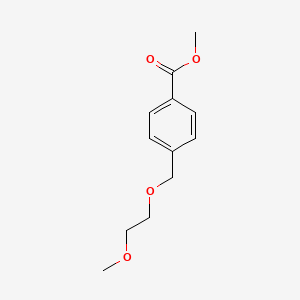



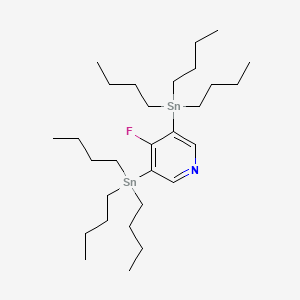
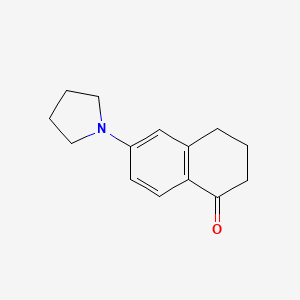

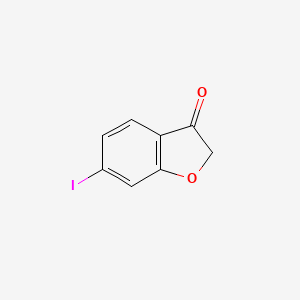
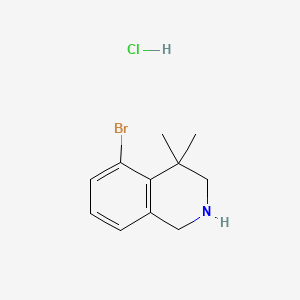
![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)
![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)
